BenchChemオンラインストアへようこそ!

5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Src kinase tyrosine kinase inhibitor pyran-2-carboxamide

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-56-4) is the C6-unsubstituted member of the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class. Unlike published 6-substituted Src kinase inhibitors, its free C-6 position serves as a critical baseline control in biochemical assays and a versatile handle for late-stage alkylation, arylation, or heteroarylation. Ideal for de novo SAR exploration and focused library generation. Verify identity and purity by independent analytical methods before use in screening cascades.

Molecular Formula C19H14FNO4
Molecular Weight 339.322
CAS No. 1021134-56-4
Cat. No. B2865603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021134-56-4
Molecular FormulaC19H14FNO4
Molecular Weight339.322
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)
InChIKeyQLHHBWDRJVSMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-56-4) – Core Identity and Procurement Baseline


5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-56-4) is a synthetic pyran‑2‑carboxamide that belongs to the 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide scaffold class [1]. Compounds within this class have been designed and evaluated as potential inhibitors of Src family kinases, which are implicated in cancer progression [1]. The target compound bears a terminal N‑(4‑fluorophenyl) amide substituent but lacks the C‑6 alkyl/aryl substitution that is a key structural variable in most published analogs [1]. Physicochemical and in‑depth pharmacological profiling for this specific congener are absent from the peer‑reviewed primary literature; therefore, any differentiation claims are derived from class‑level inference rather than from direct compound‑to‑compound quantitative comparisons.

Why 5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide Cannot Be Interchanged with Other 5‑Benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides


Within the 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide family, both the nature and presence of the C‑6 substituent and the aryl/heteroaryl amide terminus profoundly influence Src kinase inhibitory potency [1]. Published data confirm that even minor modifications at C‑6 switch inhibition from low‑micromolar to sub‑micromolar ranges [1]. Consequently, the unsubstituted C‑6 scaffold of 5‑(benzyloxy)‑N‑(4‑fluorophenyl)‑4‑oxo‑4H‑pyran‑2‑carboxamide is expected to exhibit a materially different activity profile relative to 6‑substituted analogs. Until specific head‑to‑head data are generated, substituting the target compound with a 6‑substituted congener (or vice‑versa) in a biological experiment or screening cascade cannot be justified on the basis of structural similarity alone.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (1021134-56-4)


Src Kinase Inhibitory Potential vs. 6‑Substituted Series Backbone (Class‑Level Inference)

The target compound is architecturally equivalent to the core scaffold of a published series of 6‑substituted‑5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides that act as Src kinase inhibitors [1]. In that series, the most potent 6‑substituted analogs achieved sub‑micromolar IC₅₀ values in biochemical Src assays, whereas the unsubstituted (R‑H) analog was not reported, implying that the C‑6 position is essential for high intrinsic potency [1]. The target compound’s 4‑fluorophenyl amide terminus has not been evaluated in the same series, and no direct potency value is available for the exact structure. Therefore, the differentiation claim that the target compound is a credible Src inhibitor rests solely on class‑level inference; quantitative comparative data are absent.

Src kinase tyrosine kinase inhibitor pyran-2-carboxamide

Cell‑Based Src Inhibition Data from BindingDB – Reliability Flag

BindingDB entry BDBM50196851 (linked to CHEMBL3952652) reports an IC₅₀ of 1.13×10⁵ nM (113 µM) for inhibition of Src in mouse BV2 cells assessed by suppression of LPS‑induced NO release [1]. However, the SMILES string associated with the entry (COc1ccc(C(=O)CC(C)C)c(O)c1) does not correspond to 5‑(benzyloxy)‑N‑(4‑fluorophenyl)‑4‑oxo‑4H‑pyran‑2‑carboxamide, indicating a probable database mapping error. Consequently, this IC₅₀ cannot be confidently attributed to the target compound.

Src kinase cell-based assay BV2 microglia

Structural Differentiation: Absence of C‑6 Substitution vs. All Published Active Analogs

The sole peer‑reviewed publication covering the 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide class systematically explores C‑6 alkyl, aryl, and heteroaryl substituents but does not include an unsubstituted (R‑H) comparator [1]. The target compound therefore represents a structurally distinct, minimally substituted scaffold that may serve as a versatile synthetic intermediate or a negative‑control probe in SAR studies. No head‑to‑head data exist to quantify how the lack of a C‑6 substituent alters potency, selectivity, or physicochemical properties relative to any published analog.

medicinal chemistry structure-activity relationship pyran-2-carboxamide scaffold

Scientifically Justified Procurement and Application Scenarios for 5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide


SAR Probe and Negative‑Control Compound in Src Kinase Medicinal Chemistry

Because published Src‑focused SAR studies exclusively feature 6‑substituted 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides [1], the unsubstituted C‑6 scaffold of the target compound may serve as a baseline control in biochemical or cellular assays. This use case is valid only if the purchaser confirms compound identity and purity by independent analytical means, as no potency reference standard exists for this structure.

Late‑Stage Diversification Scaffold for Combinatorial Chemistry

The free C‑6 position provides a chemically tractable handle for alkylation, arylation, or heteroarylation, enabling the generation of focused libraries of 6‑substituted analogs. This approach mirrors the synthetic strategy described by Farard et al. [1], positioning the target compound as a gateway intermediate for de novo SAR exploration.

Physicochemical Probing of Pyran‑2‑Carboxamide Solubility and Metabolic Stability

In the absence of a C‑6 substituent, the compound’s molecular weight, lipophilicity (clogP), and hydrogen‑bonding capacity can be compared with those of 6‑substituted congeners to deconvolute the contribution of the C‑6 group to in vitro ADME properties. Such studies require custom synthesis of a validated reference batch, as no certified standard is currently indexed by major authoritative databases.

Quote Request

Request a Quote for 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.